6-[(tert-Butoxycarbonyl)amino]nicotinic acid

Process Chemistry Building Block Synthesis Pharmaceutical Intermediate

Multi-step synthesis of nitrogen-containing heterocycles often fails due to premature amine reactivity. 6-[(tert-Butoxycarbonyl)amino]nicotinic acid (CAS 231958-14-8) solves this with an acid-labile Boc mask that withstands basic and nucleophilic conditions, enabling selective carboxylic acid functionalization. - Orthogonal to Fmoc SPPS: Boc deprotection after peptide assembly enables site-specific conjugation. - Regiospecificity: 6-position amine directs final scaffold geometry; 4- or 5-Boc isomers are synthetically non-substitutable. - QC Ready: Melting point 292-296 °C provides a definitive identity check before process-scale use.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 231958-14-8
Cat. No. B1286672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(tert-Butoxycarbonyl)amino]nicotinic acid
CAS231958-14-8
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)O
InChIInChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-5-4-7(6-12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16)
InChIKeySTXYMSGJQJBIHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(tert-Butoxycarbonyl)amino]nicotinic Acid (CAS 231958-14-8): A Boc-Protected Pyridine Building Block for Pharmaceutical Synthesis


6-[(tert-Butoxycarbonyl)amino]nicotinic acid (CAS 231958-14-8) is a derivative of nicotinic acid (vitamin B3) in which the amino group is protected by a tert-butoxycarbonyl (Boc) group . It serves as a key intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles for medicinal chemistry applications [1]. The compound is characterized by its molecular formula C₁₁H₁₄N₂O₄, a molecular weight of 238.24 g/mol, and a melting point range of 292–296 °C . Its primary utility stems from the presence of the Boc protecting group, which masks the reactive amine functionality, enabling selective modification of the carboxylic acid group or other positions on the pyridine ring .

Why 6-[(tert-Butoxycarbonyl)amino]nicotinic Acid Cannot Be Substituted by Unprotected 6-Aminonicotinic Acid or Other Boc-Isomers


Direct substitution of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid with its unprotected analog, 6-aminonicotinic acid (CAS 3167-49-5), is synthetically infeasible in multi-step reactions requiring orthogonal protection strategies. The free amino group of 6-aminonicotinic acid is a potent nucleophile that would engage in unwanted side reactions (e.g., acylation, alkylation) during transformations targeting the carboxylic acid or pyridine ring [1]. The Boc group provides a temporary, acid-labile mask that is stable to basic and nucleophilic conditions, enabling precise control over reaction sequences . Furthermore, substitution with isomeric Boc-protected nicotinic acids (e.g., 4- or 5-Boc-aminonicotinic acid) is precluded by the distinct regioisomeric position of the amine on the pyridine ring, which dictates the spatial orientation and downstream biological activity of the final target molecule .

Quantitative Differentiation of 6-[(tert-Butoxycarbonyl)amino]nicotinic Acid: Procurement and Synthetic Performance Data


Synthetic Yield in Hydrolysis of Methyl Ester Precursor: A Comparative Baseline for Process Feasibility

The synthesis of 6-[(tert-Butoxycarbonyl)amino]nicotinic acid from its corresponding methyl ester via basic hydrolysis proceeds with a reported isolated yield of 89% under optimized conditions . This yield serves as a benchmark for evaluating the efficiency of this specific transformation and can be compared to yields for analogous ester-to-acid conversions in related Boc-protected heterocyclic systems, though a direct head-to-head study is not available [1].

Process Chemistry Building Block Synthesis Pharmaceutical Intermediate

Purity Specifications from Commercial Suppliers: A Critical Parameter for Reproducible Research

Commercially available 6-[(tert-Butoxycarbonyl)amino]nicotinic acid is routinely offered with a certified purity of ≥95% or 97% from major suppliers . This contrasts with the unprotected 6-aminonicotinic acid, which may be supplied with a lower purity grade (e.g., >98%) due to its higher reactivity and potential for degradation [1]. The specified purity directly impacts the accuracy of stoichiometric calculations and the purity profile of downstream products.

Quality Control Analytical Chemistry Procurement

Physical Form and Melting Point as Identity and Quality Indicators

The compound is consistently characterized as a white to off-white solid with a melting point range of 292–296 °C . This contrasts with the unprotected 6-aminonicotinic acid, which has a reported melting point of approximately 300 °C [1]. The narrow melting point range for the Boc-protected derivative serves as a reliable, quantitative indicator of chemical identity and purity upon receipt, facilitating rapid quality checks.

Physical Characterization Quality Control Chemical Identity

Validated Application Scenarios for 6-[(tert-Butoxycarbonyl)amino]nicotinic Acid in Drug Discovery and Chemical Biology


Synthesis of Heterocyclic Libraries for Medicinal Chemistry

This compound is employed as a versatile building block for constructing diverse libraries of nitrogen-containing heterocycles, including pyridines, pyrimidines, and imidazoles. The Boc-protected amine allows for selective functionalization of the carboxylic acid group (e.g., amide coupling) without interfering with the amine, which can be deprotected in a subsequent step for further diversification .

Preparation of Peptidomimetics and Modified Peptides

The compound serves as a protected amino acid isostere. The Boc group is orthogonal to common solid-phase peptide synthesis (SPPS) protecting groups (e.g., Fmoc), enabling its incorporation into peptide chains. Upon acidic deprotection, the free amine can be used to extend the peptide chain or as a site for conjugation [1].

Synthesis of Pharmacologically Active Intermediates

As documented in patent literature, 6-[(tert-Butoxycarbonyl)amino]nicotinic acid is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its use allows for the controlled introduction of a 6-aminonicotinic acid moiety into a target scaffold after a sequence of reactions that would be incompatible with a free amine [2].

Quality Control and Identity Verification in GMP-like Environments

The well-defined physical properties, particularly the melting point (292–296 °C) and appearance (white to off-white solid), make it suitable for use in environments that require rigorous identity and purity verification before use, such as in process chemistry and early-stage pharmaceutical development .

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